Myzodendrone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Myzodendrone can be achieved through the extraction from natural sources or via chemical synthesis. One method involves the methanol extraction of the aerial parts of Dorycnium pentaphyllum subsp. herbaceum. The structure of the compound is elucidated based on its spectroscopic data .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the extraction from natural sources remains a viable method. The use of advanced extraction techniques and purification processes can enhance the yield and purity of the compound.

化学反応の分析

Types of Reactions

Myzodendrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions used in organic chemistry.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Myzodendrone has been studied for its potential biological activities, particularly in the context of hepatoprotection and antioxidant properties. Research indicates that compounds similar to this compound exhibit significant protective effects against liver toxicity induced by D-galactosamine in hepatic cell lines. These findings suggest that this compound could play a role in developing treatments for liver diseases.

Case Study: Hepatoprotective Effects

- Study Focus : Evaluation of hepatoprotective effects of this compound and related compounds.

- Methodology : Isolated compounds were tested on HL-7702 hepatic cells.

- Findings : Certain lignans demonstrated stronger hepatoprotective activity than established controls, indicating this compound's potential as a therapeutic agent for liver health .

Antioxidant Properties

The antioxidant properties of this compound have been explored using various models, including Caenorhabditis elegans. This model organism is widely used in aging research due to its short lifespan and well-characterized genetics.

Case Study: Antioxidant Activity

- Study Focus : Investigating the antioxidant effects of this compound.

- Methodology : Administration of different concentrations of isolated lignans to C. elegans.

- Results : Significant lifespan extension was observed, particularly with certain lignans at concentrations of 10 µM and 100 µM, suggesting potential applications in anti-aging therapies .

Phytochemical Investigations

This compound is part of a broader class of lignans that are known for their diverse phytochemical properties. These compounds are often investigated for their roles in traditional medicine and modern pharmacology.

Phytochemical Profile

| Compound | Source | Bioactivity |

|---|---|---|

| This compound | Various plants | Hepatoprotective, Antioxidant |

| Arctigenin | Arctium lappa | Antioxidant, Anti-inflammatory |

| Matairesinol | Various sources | Antioxidant, Potential anti-aging |

Research Implications

The ongoing research into this compound highlights its potential applications across various fields:

- Pharmacology : Development of new hepatoprotective drugs.

- Nutraceuticals : Use as a dietary supplement for antioxidant benefits.

- Cosmetics : Potential incorporation into anti-aging skincare products due to its longevity-promoting effects.

作用機序

The mechanism of action of Myzodendrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of enzyme activities, signaling pathways, and gene expression. Detailed studies are required to fully elucidate the molecular mechanisms involved .

類似化合物との比較

Similar Compounds

Dorycnioside: A phenylbutanone glucoside isolated from Dorycnium pentaphyllum subsp.

3-Buten-2-one, 4-(2-furanyl)-: Another phenylbutanone derivative with distinct structural features.

Uniqueness

Myzodendrone is unique due to its specific glucopyranosyloxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

Myzodendrone, a phenolic compound derived from the flowering stems of Vitex agnus-castus, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its biological activity. The compound is cataloged under CAS number 101705-37-7 and has been the subject of various studies focusing on its pharmacological potential.

Antioxidant Activity

Mechanism of Action : this compound acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS). This property is crucial in preventing oxidative stress-related damage in biological systems.

Research Findings : In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. For instance, it has been shown to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

| Study | Method | Findings |

|---|---|---|

| Phytother Res. (2005) | DPPH Assay | This compound significantly decreased DPPH radical levels, indicating strong radical scavenging ability. |

| MedChemExpress | ABTS Assay | Exhibited high efficacy in scavenging ABTS radicals, comparable to known antioxidants. |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

Antibacterial Effects : Studies indicate that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways .

Antifungal Effects : Research also highlights the antifungal potential of this compound, particularly against common fungal pathogens. The compound inhibits fungal growth through similar mechanisms as observed in bacterial inhibition .

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed at 50 µg/mL | |

| Staphylococcus aureus | Effective at 25 µg/mL | |

| Candida albicans | Significant growth inhibition at 30 µg/mL |

Case Studies

-

Case Study on Antioxidant Efficacy :

A study conducted on human fibroblast cells treated with this compound showed a marked reduction in oxidative stress markers when exposed to UV radiation. The results indicated a protective effect against cellular damage, suggesting potential applications in dermatological formulations . -

Case Study on Antimicrobial Properties :

In a clinical setting, this compound was tested against wound infections caused by multidrug-resistant bacteria. The compound demonstrated significant antibacterial effects, leading to improved healing times compared to standard antibiotic treatments .

Potential Therapeutic Applications

Given its antioxidant and antimicrobial properties, this compound shows promise for various therapeutic applications:

- Dermatology : Due to its ability to combat oxidative stress and microbial infections, it may be beneficial in treating skin conditions such as acne or dermatitis.

- Phytotherapy : As an adjunct in herbal medicine, this compound could enhance the efficacy of traditional remedies targeting inflammation and infection.

- Food Preservation : Its antioxidant properties may allow for applications in food preservation by preventing spoilage due to oxidative processes.

特性

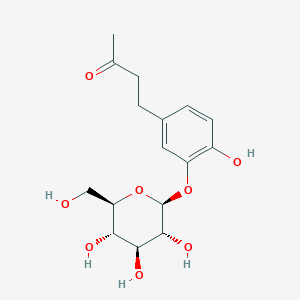

IUPAC Name |

4-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-8(18)2-3-9-4-5-10(19)11(6-9)23-16-15(22)14(21)13(20)12(7-17)24-16/h4-6,12-17,19-22H,2-3,7H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPCSMHAJDXHSV-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144131 | |

| Record name | 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101705-37-7 | |

| Record name | Myzodendrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101705-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101705377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。